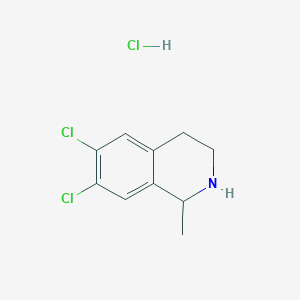
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is considered to alter the function of dopaminergic neurons in the central nervous system .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the Inchi Code: 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a molecular weight of 252.57, a storage temperature of room temperature (RT), and it appears as a powder .科学的研究の応用
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Activity : A study highlighted the potential of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a non-narcotic analgesic with pronounced anti-inflammatory effects. This compound demonstrated significant analgesic and anti-inflammatory activity in various doses, which can be relevant in medical practice (Rakhmanova et al., 2022).
Neurological Research
- Neurotoxicity and Neuroprotection : Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, including 6,7-dichloro variants, indicates their potential in the study of Parkinson's disease and other neurological disorders. For example, N-methylated tetrahydroisoquinolines were investigated for their dopaminergic neurotoxic properties, which could contribute to understanding Parkinson's disease pathology (Naoi et al., 1993). Additionally, novel endogenous amines related to tetrahydroisoquinoline, identified in both parkinsonian and normal human brains, offer insights into biochemical processes in neurological diseases (Niwa et al., 1991).
Antiglioma Activity
- Discovery of Antiglioma Activity : A study identified biaryl 1,2,3,4-tetrahydroisoquinoline derivatives with antiglioma activity. These compounds selectively blocked the growth of C6 glioma cells while not affecting normal astrocytes, indicating potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Synthesis and Biological Activity
- Local Anesthetic Activity and Toxicity Studies : A study on the synthesis and biological activity of isoquinoline alkaloids, including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationships (Azamatov et al., 2023).
Safety And Hazards
The safety information for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGXUPRXFFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)
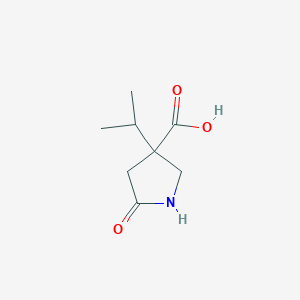
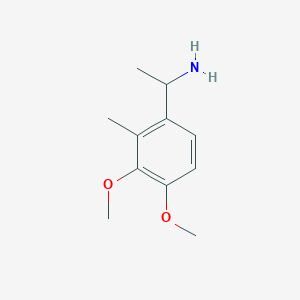
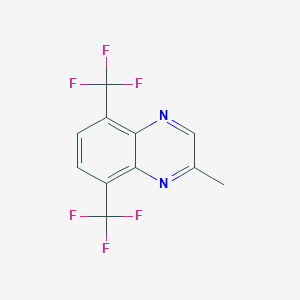
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
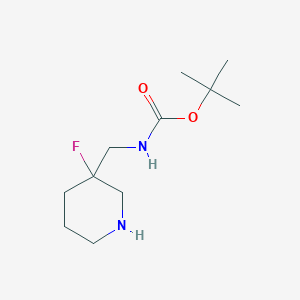
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)
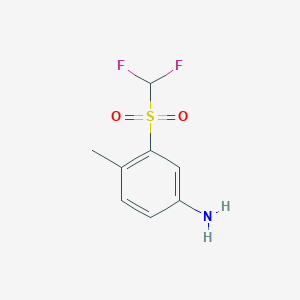
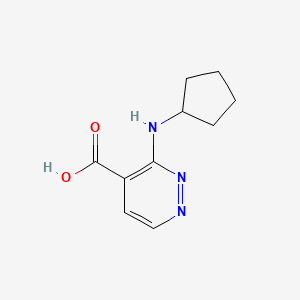
amine](/img/structure/B1459110.png)
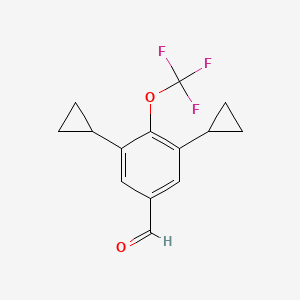
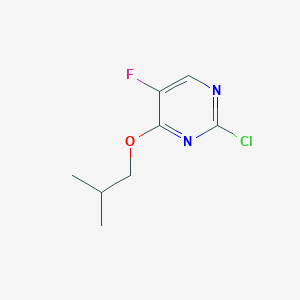
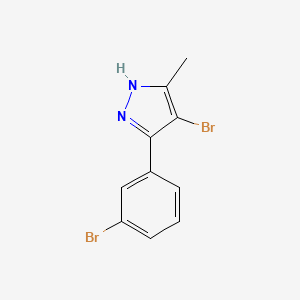
![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)